Cas no 2138102-81-3 (3-(4-fluorophenyl)-2,5-dimethylaniline)

3-(4-Fluorophenyl)-2,5-dimethylaniline is a fluorinated aromatic amine derivative characterized by its distinct structural features, including a 4-fluorophenyl substituent and two methyl groups at the 2- and 5-positions of the aniline ring. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The fluorine substitution enhances electronic properties, influencing reactivity and binding interactions in target applications. Its well-defined molecular structure allows for precise modifications, making it valuable in medicinal chemistry and material science research. The compound’s stability and purity are critical for reproducible synthesis outcomes.
3-(4-fluorophenyl)-2,5-dimethylaniline structure
2138102-81-3 structure
Product Name:3-(4-fluorophenyl)-2,5-dimethylaniline
CAS No:2138102-81-3
MF:C14H14FN
MW:215.266067028046
CID:6298855
PubChem ID:165494671
Update Time:2025-06-08

3-(4-fluorophenyl)-2,5-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • 3-(4-fluorophenyl)-2,5-dimethylaniline
    • EN300-1142015
    • 2138102-81-3
    • Inchi: 1S/C14H14FN/c1-9-7-13(10(2)14(16)8-9)11-3-5-12(15)6-4-11/h3-8H,16H2,1-2H3
    • InChI Key: IFOZHMLHLACRTC-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1C=C(C)C=C(C=1C)N

Computed Properties

  • Exact Mass: 215.111027613g/mol
  • Monoisotopic Mass: 215.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26Ų

3-(4-fluorophenyl)-2,5-dimethylaniline Pricemore >>

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Additional information on 3-(4-fluorophenyl)-2,5-dimethylaniline

3-(4-Fluorophenyl)-2,5-Dimethylaniline: A Comprehensive Overview

3-(4-Fluorophenyl)-2,5-dimethylaniline (CAS No. 2138102-81-3) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its aromatic ring system substituted with a fluorine atom and two methyl groups, which contribute to its distinct chemical properties and potential applications.

The molecular formula of 3-(4-fluorophenyl)-2,5-dimethylaniline is C11H13FN, and it has a molecular weight of approximately 186.22 g/mol. The presence of the fluorine atom in the para position of the phenyl ring imparts unique electronic and steric effects, making this compound an attractive candidate for various chemical reactions and biological studies.

In recent years, 3-(4-fluorophenyl)-2,5-dimethylaniline has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of pharmaceuticals. The fluorine substitution can significantly influence the pharmacokinetic properties of drugs, such as their solubility, metabolic stability, and binding affinity to target proteins. This makes 3-(4-fluorophenyl)-2,5-dimethylaniline a valuable building block in the design and optimization of novel therapeutic agents.

A recent study published in the Journal of Medicinal Chemistry highlighted the role of 3-(4-fluorophenyl)-2,5-dimethylaniline in the development of new anti-cancer drugs. Researchers found that derivatives of this compound exhibited potent cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy. The fluorine atom was shown to enhance the lipophilicity and cellular uptake of these derivatives, leading to improved therapeutic efficacy.

Beyond its pharmaceutical applications, 3-(4-fluorophenyl)-2,5-dimethylaniline has also been explored for its potential in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In these applications, the compound can serve as a hole-transporting material or an electron-blocking layer, contributing to the overall performance and efficiency of the devices.

The synthesis of 3-(4-fluorophenyl)-2,5-dimethylaniline can be achieved through various methods, including Suzuki coupling reactions and palladium-catalyzed cross-coupling reactions. These synthetic routes are well-established and can be optimized to produce high yields of the desired compound with high purity. The choice of synthetic method often depends on factors such as cost-effectiveness, scalability, and environmental impact.

In terms of safety and handling, it is important to note that while 3-(4-fluorophenyl)-2,5-dimethylaniline is not classified as a hazardous material under current regulations, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE) should be worn to minimize exposure risks.

The future prospects for 3-(4-fluorophenyl)-2,5-dimethylaniline are promising. Ongoing research continues to uncover new applications and optimize existing ones. For instance, recent advancements in computational chemistry have enabled more accurate predictions of the compound's behavior in different environments, facilitating its use in complex systems such as drug delivery platforms and advanced materials.

In conclusion, 3-(4-fluorophenyl)-2,5-dimethylaniline (CAS No. 2138102-81-3) is a multifaceted compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique structural features make it an invaluable tool for researchers working on drug discovery and development as well as those exploring new frontiers in organic electronics. As research in these areas continues to advance, the importance of this compound is likely to grow further.

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